

Di-t-butylacetylene: A Sterically Hindered Alkyne for Advanced Synthesis

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Compound of Interest		
Compound Name:	Di-t-butylacetylene	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Di-t-butylacetylene, systematically named 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne notable for the extreme steric hindrance imposed by the two bulky tert-butyl groups flanking the carbon-carbon triple bond. This unique structural feature significantly influences its reactivity, making it a valuable tool in various areas of chemical research, including organometallic chemistry, reaction mechanism studies, and as a building block in the synthesis of complex molecules. Its hindered nature prevents typical alkyne reactions, allowing for unique transformations and the stabilization of reactive intermediates. These application notes provide an overview of the properties, synthesis, and key applications of **di-t-butylacetylene**, along with detailed experimental protocols.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **di-t-butylacetylene** are well-documented, providing crucial data for its identification and use in experimental setups.[1][2][3][4]

Table 1: Physicochemical Properties of Di-t-butylacetylene



Property	Value
CAS Number	17530-24-4
Molecular Formula	C10H18
Molecular Weight	138.25 g/mol
IUPAC Name	2,2,5,5-tetramethylhex-3-yne
Synonyms	Di-tert-butylethyne, 2,2,5,5-Tetramethyl-3-hexyne
Appearance	Colorless liquid or solid
Melting Point	19-21 °C
Boiling Point	112-114 °C
Density	0.712 g/mL at 25 °C
Refractive Index	1.4055 at 20 °C

Table 2: Spectroscopic Data of **Di-t-butylacetylene**

Spectroscopic Technique	Key Data
¹ H NMR (CDCl ₃)	δ 1.25 (s, 18H)
¹³ C NMR (CDCl ₃)	δ 85.5 (alkyne), 31.0 (quaternary), 28.1 (methyl)
Infrared (IR)	Due to the molecule's symmetry, the C≡C stretch is typically weak or absent in the IR spectrum.
Mass Spectrometry (EI)	m/z (%): 138 (M+), 123, 81, 57 (100)

Synthesis of Di-t-butylacetylene

The synthesis of **di-t-butylacetylene** can be achieved through various methods, often involving the coupling of tert-butyl containing precursors. One common approach involves the dehydrohalogenation of a suitable dihalide.



Protocol: Synthesis via Dehydrohalogenation of 2,2-dichloro-3,3-dimethylbutane

This protocol is adapted from established synthetic procedures and involves the reaction of pinacolone with phosphorus pentachloride to form the dichlorinated intermediate, followed by dehydrochlorination.

Materials:

- Pinacolone
- Phosphorus pentachloride (PCI₅)
- Sodium hydroxide (NaOH)
- Xylene
- Ice-water mixture
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

Step 1: Synthesis of 2,2-dichloro-3,3-dimethylbutane

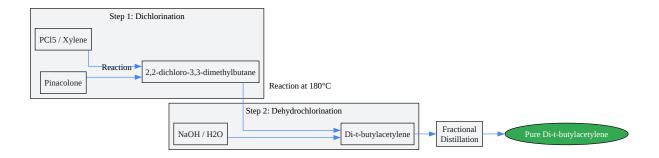
- In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a condenser.
- Add 400 kg of xylene to the reactor, followed by the staged addition of 390 kg of phosphorus pentachloride, stirring until fully dissolved.
- Cool the mixture to 10 °C and add 195 kg of pinacolone dropwise over approximately 8 hours. The reaction generates 2,2-dichloro-3,3-dimethylbutane.
- After the reaction is complete, quench the reaction by carefully adding an ice-water mixture.
- Allow the layers to separate and isolate the organic layer containing the product.

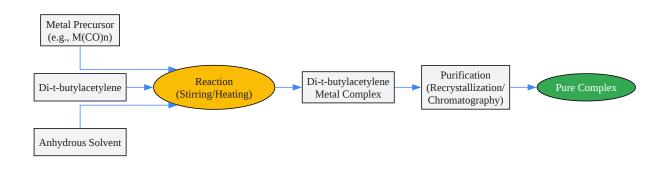


Step 2: Dehydrochlorination to form Di-t-butylacetylene

- In a separate reactor, prepare a solution of 184 kg of sodium hydroxide in 500 kg of water.
- Add 92 kg of the 2,2-dichloro-3,3-dimethylbutane obtained from Step 1.
- Heat the mixture to 180 °C to initiate the dehydrochlorination reaction. Control the temperature to not exceed 250 °C.
- The product, di-t-butylacetylene, will distill as it is formed. Collect the distillate.
- Purify the collected product by fractional distillation to obtain pure di-t-butylacetylene.







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